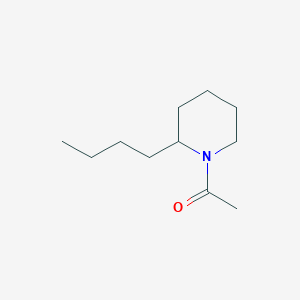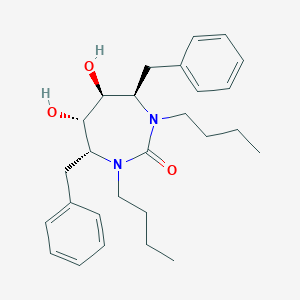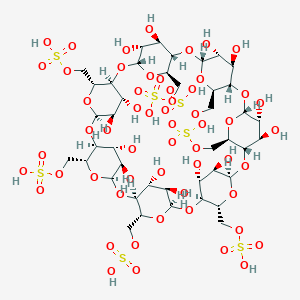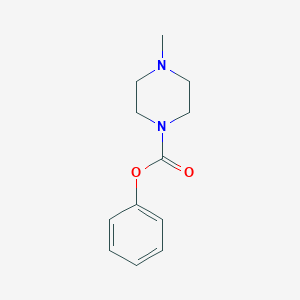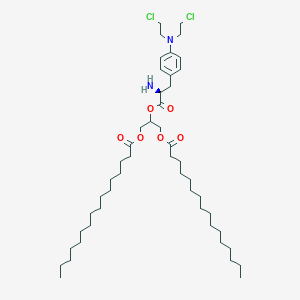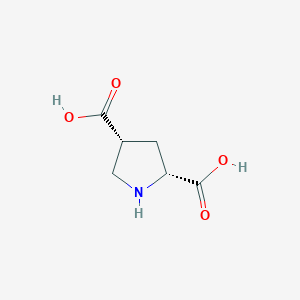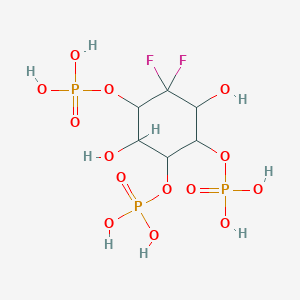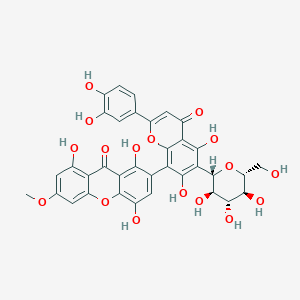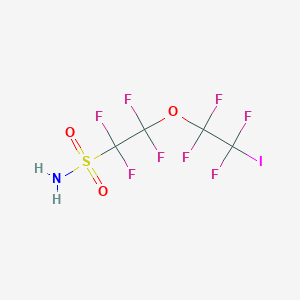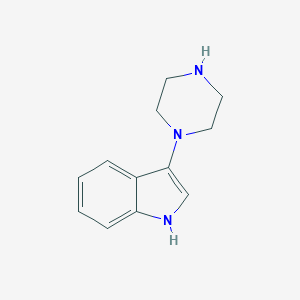
3-(Piperazin-1-YL)-1H-indole
Übersicht
Beschreibung
The compound “3-(Piperazin-1-YL)-1H-indole” is a type of benzisothiazole derivative . Benzisothiazoles are an important class of heterocyclic compounds that exhibit various biological activities . Piperazine derivatives, like the one in this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . For instance, the synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives involves a ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of these compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The structure of the obtained benzanthrone derivative is also characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Chemical Reactions Analysis
There are several synthetic routes for similar compounds. The most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Wissenschaftliche Forschungsanwendungen
Selective Human 5-HT1D Receptor Ligands
- Fluorination of 3-(piperazin-1-yl)propyl indoles can produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. These ligands maintain high affinity and selectivity for the 5-HT1D receptor and demonstrate agonist efficacy in vitro (M. B. van Niel et al., 1999).
Cytotoxic Agents
- Indole-based 1,4-disubstituted piperazines, including 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, have shown significant cytotoxicity against liver and colon cancer cell lines, suggesting their potential as cytotoxic agents in cancer therapy (Meriç Köksal Akkoç et al., 2012).
Treatment of Cognitive Disorders
- N1-phenylsulphonyl indole derivatives, including 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole, have been synthesized as 5-HT6 receptor ligands. They show potential in the treatment of cognitive disorders due to their potent binding affinity, selectivity, and activity in cognition models (R. Nirogi et al., 2016).
Anti-tubercular Agents
- Various 3-piperazinylpropylindole derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds demonstrated moderate to very good anti-tubercular activity, suggesting their potential use as anti-tubercular agents (Kalaga Mahalakshmi Naidu et al., 2016).
Antimicrobial Activity
- Novel 3-piperazinylpropylindole derivatives have shown enhanced biological activity with significant antibacterial effects against various bacterial strains, indicating their potential as antimicrobial agents (Kishor V.Gaikwa et al., 2009).
Antidepressant Candidates
- Arylpiperazinyl-cyclohexyl indole derivatives have been synthesized and evaluated as potential antidepressants. They exhibit binding affinities at 5-HT transporter and 5-HT(1A) receptors, suggesting their use in mood disorders (Dahui Zhou et al., 2008).
Oxidation and Synthesis Studies
- Studies on the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives have led to the synthesis of bisindolyl-p-quinone derivatives, contributing to chemical synthesis and organic chemistry (A. Amani et al., 2012).
Antioxidant Activity
- Compound KAD22, containing a 3-piperazinylpropylindole structure, was designed as a potential dopamine D2 receptor agonist with potent antioxidant activity. It has implications for Parkinson’s disease treatment (A. Kaczor et al., 2021).
Dual 5-HT1A Receptor and Serotonin Transporter Affinity
- Homo- and hetero-bis 3-piperazinylpropylindole derivatives show affinity for both serotonin transporter and 5-HT1A receptor, highlighting their dual mechanism of action in pharmacology (H. Pessoa‐Mahana et al., 2013).
Antitumor Activity
- Bis-indole derivatives, including 3-piperazinylpropylindole, have shown promising antitumor activity. This synthesis approach led to compounds that are more active than many previously tested indole derivatives (A. Andreani et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-piperazin-1-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(9-14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVHOLFOSSBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598539 | |
| Record name | 3-(Piperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-YL)-1H-indole | |
CAS RN |
149669-53-4 | |
| Record name | 3-(Piperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



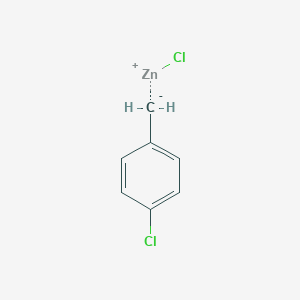
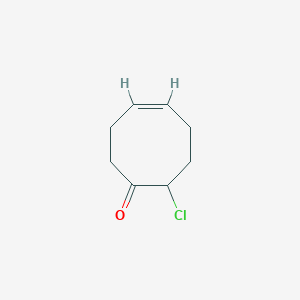
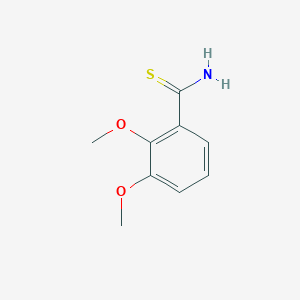
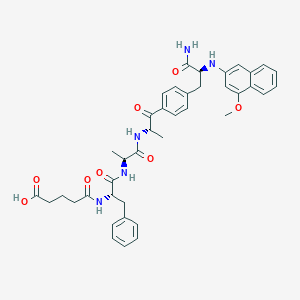
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
